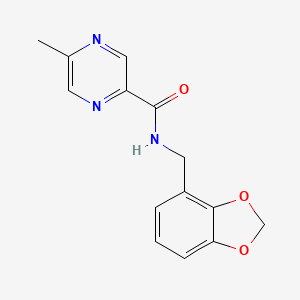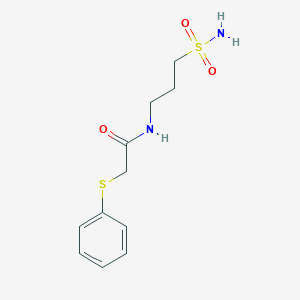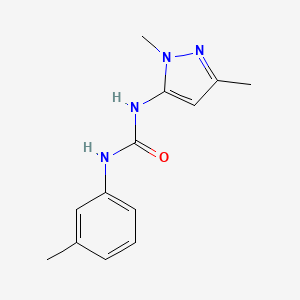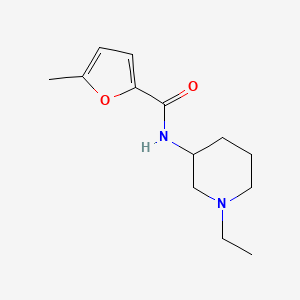
N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2005 and has since been the subject of numerous scientific studies. BRL-15572 is a selective antagonist of the cannabinoid CB1 receptor, which is involved in a variety of physiological processes, including appetite regulation, pain perception, and mood.
作用机制
N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. By blocking the activation of this receptor, N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide can modulate a variety of physiological processes, including appetite regulation, pain perception, and mood.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide can modulate a variety of physiological processes, including appetite regulation, pain perception, and mood. It has been shown to reduce food intake and body weight in animal models of obesity, as well as to reduce drug-seeking behavior in models of addiction. It has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide is its selectivity for the CB1 receptor, which allows for more precise modulation of this receptor without affecting other receptors. However, one limitation of N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide is its relatively low potency compared to other CB1 receptor antagonists, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research on N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide. One area of interest is its potential therapeutic applications in obesity and related metabolic disorders. Another area of interest is its potential use as a tool to investigate the role of the CB1 receptor in various physiological and pathological processes. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide, as well as its potential side effects and toxicity.
合成方法
The synthesis of N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide involves several steps, starting with the reaction of 2,3-dihydrofuran with 2-aminopyrazine to form 2-(2-pyrazinyl)tetrahydrofuran. This intermediate is then treated with 4-bromomethyl-1,3-benzodioxole to form the benzodioxole-fused pyrazine ring. Finally, the carboxamide group is introduced using standard coupling reactions.
科学研究应用
N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide has been used extensively in scientific research to investigate the role of the CB1 receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in a variety of conditions, including obesity, addiction, anxiety, and depression.
属性
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9-5-16-11(7-15-9)14(18)17-6-10-3-2-4-12-13(10)20-8-19-12/h2-5,7H,6,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKQWTBKDZMQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=C3C(=CC=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)



![2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)


![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)


![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)